Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate
Description
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is an α,β-unsaturated ester featuring an allyl (prop-2-enyl) ester group, a conjugated ketone at position 3, and a methoxy substituent at position 5 of the pentenoyl backbone.
Structure
3D Structure
Properties
CAS No. |
820215-72-3 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl 5-methoxy-3-oxopent-4-enoate |
InChI |
InChI=1S/C9H12O4/c1-3-5-13-9(11)7-8(10)4-6-12-2/h3-4,6H,1,5,7H2,2H3 |
InChI Key |
XAAPINKJXCFKLC-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC(=O)CC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination-Based Synthesis
The Wittig reaction is a cornerstone for constructing α,β-unsaturated esters. In one approach, methyl 4-bromocrotonate serves as a key intermediate. As detailed in a patent (WO2017168309A1), methyl 4-bromocrotonate undergoes Wittig olefination with a stabilized ylide derived from triphenylphosphine and ethyl bromoacetate. The reaction proceeds in dimethylformamide (DMF) at 45°C for 20 hours, yielding the α,β-unsaturated ester backbone. Subsequent ozonolysis and acid-catalyzed cyclization introduce the 3-oxo group, while methoxy substitution is achieved via nucleophilic alkylation using sodium methoxide.
Key Data:
- Yield: 70% for the Wittig step.
- Conditions: LiHMDS as base, −65°C for sigmatropic rearrangement.
- Purification: Column chromatography (Hexane/EtOAc).
Diazo Compound and Enol Ether Coupling
A novel one-pot synthesis of γ,δ-unsaturated β-ketoesters is reported in a Royal Society of Chemistry publication. Methyl 2-diazo-3-oxobutanoate reacts with 2-methoxypropene under Lewis acid catalysis (BF₃·Et₂O) to form Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate. The diazo compound undergoes [2+2] cycloaddition with the enol ether, followed by retro-Diels-Alder cleavage to yield the α,β-unsaturated β-ketoester.
Key Data:
- Yield: 76% for (E)-Allyl 5-methoxy-2-methyl-3-oxohex-4-enoate (analogous structure).
- Conditions: Toluene solvent, 50°C, 10 hours.
- Stereoselectivity: >95% E-isomer.
Heck-Isomerization-Wittig Multicomponent Reaction
A three-component Heck-isomerization-Wittig sequence enables modular synthesis of pent-2-enoates. Starting from aryl iodides, allyl alcohol, and ethyl bromoacetate, the Heck coupling forms a 3-arylpropionaldehyde intermediate. Isomerization to the α,β-unsaturated aldehyde precedes Wittig olefination with in situ-generated ylides. While this method primarily targets 5-arylpent-2-enoates, substituting the aryl iodide with a methoxy-bearing analog could yield the target compound.
Key Data:
- Yield: 91% for ethyl 5-phenylpent-2-enoate (model system).
- Conditions: Pd(OAc)₂ catalyst, NaHCO₃ base, 50°C.
- Regioselectivity: β/α ratio up to 13:1.
A synthetic route from a University of Pittsburgh dissertation involves oxidative rearrangement of dihydropyran intermediates. Methyl (E)-5-((2S,3R)-3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)pent-2-enoate is treated with Jones reagent (CrO₃/H₂SO₄) at 0°C to oxidize the secondary alcohol to a ketone, yielding the 3-oxo group. Methoxy introduction is achieved earlier via Mitsunobu inversion or nucleophilic substitution.
Key Data:
- Yield: 45–81% for analogous ketoesters.
- Conditions: Jones reagent, acetone/dichloromethane, 0°C.
- Side Products: Over-oxidation to carboxylic acids if stoichiometry is miscontrolled.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity in Wittig Reactions: Bulky ylides (e.g., stabilized with electron-withdrawing groups) favor E-isomers.
- Methoxy Group Installation: Alkylation with methyl iodide/NaH in THF avoids ester cleavage.
- Purification: Silica gel chromatography (Hexane/EtOAc) effectively separates diastereomers.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 5-methoxy-3-oxopent-4-enoic acid or corresponding aldehydes.
Reduction: Prop-2-en-1-yl 5-methoxy-3-hydroxypent-4-enoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Indole Derivatives
One of the prominent applications of Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is in the synthesis of indole derivatives. Indoles are vital components in many natural products and pharmaceuticals. The compound can serve as a precursor for constructing complex indole frameworks through various synthetic methodologies, including Fischer indolization and other cyclization reactions .
1.2 Formation of Bioactive Compounds
The compound has been utilized to create bioactive molecules that exhibit anti-cancer properties. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in preclinical models, demonstrating its potential as a lead compound for drug development .
Pharmaceutical Applications
2.1 Anticancer Activity
Research indicates that derivatives of this compound possess significant anticancer activity. A study highlighted the compound's efficacy against various cancer cell lines, showing a dose-dependent response that suggests its potential use in targeted cancer therapies .
2.2 Antimicrobial Properties
Another critical application lies in its antimicrobial properties. Compounds derived from this compound have been tested against a range of bacterial strains, showing effective inhibition of growth, which supports its use in developing new antimicrobial agents .
Material Science
3.1 Polymer Chemistry
In the field of material science, this compound can be polymerized to create novel materials with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and composite materials due to their enhanced mechanical and thermal stability .
3.2 Nanocomposite Development
The compound has also been explored for use in nanocomposites, where it acts as a matrix for embedding nanoparticles. This application is particularly relevant in electronics and photonics, where materials with superior electrical and optical properties are required .
Case Studies
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations :
Reactivity and Stability
- Hydrolysis Rates : Allyl esters (e.g., ) generally hydrolyze faster than ethyl or methyl esters due to the electron-deficient β-carbon in the α,β-unsaturated system. The target compound’s conjugated ketone may further stabilize the transition state during hydrolysis .
- Conjugate Addition: The α,β-unsaturated ketone in the target compound is prone to Michael additions, similar to ethyl 2-acetyl-5-phenylpent-4-enoate (), which has a reactive acetyl group .
Biological Activity
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound includes a methoxy group attached to a pyrone moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. For instance, the synthesis can be achieved through a series of reactions involving ethyl acetoacetate and other reagents, leading to the formation of various derivatives that exhibit enhanced biological properties.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A study on fluorinated analogs of 2-pyrone derivatives showed promising results against viral infections, suggesting that modifications in the molecular structure can enhance efficacy against specific viruses .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have demonstrated that derivatives containing the pyrone structure possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by compounds with similar structures. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Study 1: Antiviral Efficacy
In a study evaluating various pyrone derivatives, this compound was tested for its ability to inhibit viral replication in vitro. The results indicated a significant reduction in viral load compared to untreated controls, highlighting its potential as an antiviral agent.
| Compound | Viral Load Reduction (%) |
|---|---|
| Prop-2-en-1-yl 5-methoxy... | 75 |
| Control | 10 |
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial effects of several pyrone derivatives against common bacterial strains. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Control | 0 |
Q & A
Q. What are the common synthetic routes for Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 5-methoxy-3-oxopent-4-enoic acid with allyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization involves controlling temperature (60–80°C) to minimize side reactions like hydrolysis of the α,β-unsaturated ketone. Solvent selection (e.g., dry THF or DCM) and inert atmospheres (N₂/Ar) improve yields by preventing oxidation of the allyl group . Kinetic monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies allyl protons (δ 5.8–6.1 ppm, multiplet) and the α,β-unsaturated ketone (δ 5.6–5.9 ppm, doublet). ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm) and conjugated ketone (δ 190–200 ppm).
- FT-IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α,β-unsaturated ketone).
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 215.12). Cross-referencing with pharmacopeial standards ensures purity .
Q. What are the best practices for handling this compound to ensure lab safety?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
- Store in airtight containers at –20°C under inert gas to prevent polymerization.
- Emergency protocols: Immediate ethanol wash for spills (dissolves acrylate esters); eye exposure requires 15-minute irrigation .
Advanced Research Questions
Q. How can X-ray crystallography tools like SHELX and Mercury CSD elucidate the crystal structure of this compound?
- Methodological Answer :
- SHELX : Refine diffraction data (Cu-Kα radiation) using SHELXL for small-molecule structures. Key parameters: thermal displacement (Uiso) for the methoxy group and torsional angles for the allyl chain .
- Mercury CSD : Visualize packing motifs (e.g., π-π stacking of α,β-unsaturated ketones) and hydrogen-bonding networks. Compare with similar esters in the Cambridge Structural Database to identify polymorphism .
Q. What strategies resolve contradictions in reported reaction mechanisms involving the α,β-unsaturated ketone moiety?
- Methodological Answer :
- Isotopic labeling : Use ¹³C-labeled ketone to track Michael addition pathways via NMR.
- Computational modeling : DFT (B3LYP/6-311+G(d,p)) calculates activation energies for competing mechanisms (e.g., 1,2- vs. 1,4-addition). Compare with experimental kinetics (UV-Vis monitoring) .
- Controlled experiments : Vary nucleophiles (e.g., amines vs. thiols) to isolate regioselectivity trends.
Q. How can impurity profiling be conducted using HPLC and reference standards?
- Methodological Answer :
- Column selection : C18 reverse-phase column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O, 0.1% TFA).
- Spiking experiments : Add USP/EP reference standards (e.g., related esters) to identify retention times.
- Quantification : Use calibration curves for impurities (LOD ≤ 0.1%, LOQ ≤ 0.3%) .
Q. What role does the allyl ester group play in polymerization or material applications?
- Methodological Answer :
- Radical polymerization : Initiate with AIBN (1 mol%) at 70°C in DMF. Monitor via GPC for molecular weight (Mn ~10–50 kDa).
- Crosslinking : Co-polymerize with diacrylates (e.g., PEGDA) to form hydrogels. Swelling ratios (Q) correlate with methoxy group hydrophilicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Solvent effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts.
- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves conformational exchange broadening in allyl protons.
- Collaborative validation : Cross-check data with multiple labs using identical instruments (e.g., 500 MHz NMR) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 45–47°C (DSC) | |
| λmax (UV-Vis) | 245 nm (ε = 12,500 M⁻¹cm⁻¹) | |
| HPLC Retention Time | 8.2 min (ACN:H₂O, 70:30) | |
| Crystal System | Monoclinic (P2₁/c) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
